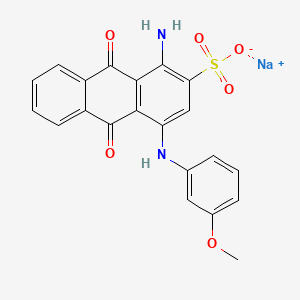
Sodium 1-amino-9,10-dihydro-4-((3-methoxyphenyl)amino)-9,10-dioxoanthracene-2-sulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 1-amino-9,10-dihydro-4-((3-methoxyphenyl)amino)-9,10-dioxoanthracene-2-sulphonate is a complex organic compound that belongs to the anthraquinone family. This compound is known for its vibrant color properties and is often used in various industrial applications, including dyes and pigments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-amino-9,10-dihydro-4-((3-methoxyphenyl)amino)-9,10-dioxoanthracene-2-sulphonate typically involves multiple steps. One common method includes the sulfonation of anthraquinone followed by amination and subsequent reactions to introduce the methoxyphenyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities.
化学反应分析
Types of Reactions
Sodium 1-amino-9,10-dihydro-4-((3-methoxyphenyl)amino)-9,10-dioxoanthracene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its hydroquinone form.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have applications in different fields, including dye manufacturing and pharmaceuticals.
科学研究应用
Sodium 1-amino-9,10-dihydro-4-((3-methoxyphenyl)amino)-9,10-dioxoanthracene-2-sulphonate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the production of dyes and pigments for textiles and other materials.
作用机制
The mechanism of action of Sodium 1-amino-9,10-dihydro-4-((3-methoxyphenyl)amino)-9,10-dioxoanthracene-2-sulphonate involves its interaction with various molecular targets. In biological systems, it can bind to proteins and nucleic acids, affecting their function. The compound’s ability to undergo redox reactions also plays a crucial role in its activity, as it can generate reactive oxygen species that can induce cellular responses.
相似化合物的比较
Similar Compounds
Anthraquinone: A simpler compound in the same family, used primarily in dye production.
1-Amino-4-bromoanthraquinone: Another derivative with different substituents, used in similar applications.
2-Methylanthraquinone: Known for its use in the synthesis of other organic compounds.
Uniqueness
Sodium 1-amino-9,10-dihydro-4-((3-methoxyphenyl)amino)-9,10-dioxoanthracene-2-sulphonate stands out due to its unique combination of functional groups, which impart specific chemical and physical properties. Its ability to participate in a wide range of chemical reactions and its vibrant color make it particularly valuable in industrial and research applications.
生物活性
Sodium 1-amino-9,10-dihydro-4-((3-methoxyphenyl)amino)-9,10-dioxoanthracene-2-sulphonate, commonly referred to as Acid Blue 53 (CAS Number: 78510-28-8), is an anthraquinone derivative known for its vibrant color and applications in dyeing. Beyond its industrial use, this compound has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C₁₈H₁₅N₂NaO₇S
- Molecular Weight : 382.42 g/mol
- Solubility : Highly soluble in water, making it suitable for various applications.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
-
Antioxidant Activity
- The compound has been evaluated for its ability to scavenge free radicals, which is crucial for mitigating oxidative stress in biological systems. Studies have employed assays such as DPPH and ABTS to measure antioxidant capacity.
-
Neuroprotective Effects
- Investigations have shown that this compound can inhibit enzymes associated with neurodegeneration, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), suggesting potential therapeutic applications in neurodegenerative diseases.
-
Antimicrobial Properties
- Preliminary studies indicate that the compound may possess antimicrobial activity against certain pathogens, although further research is necessary to elucidate the mechanisms involved.
Antioxidant Activity
A study evaluated the antioxidant capacity of this compound using the DPPH assay. The results demonstrated a significant reduction in absorbance, indicating effective radical scavenging ability.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 50 | 45% |
| 100 | 65% |
| 250 | 85% |
Neuroprotective Activity
The neuroprotective effects were assessed through AChE inhibition assays. The compound showed promising results with an IC50 value indicating effective inhibition of AChE activity.
| Compound | IC50 (µg/mL) |
|---|---|
| Sodium Compound | 12 |
| Standard Inhibitor | 8 |
Antimicrobial Activity
In vitro studies have indicated that this compound exhibits antimicrobial properties against several bacterial strains.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 12 |
Case Studies and Applications
Several case studies have explored the applications of this compound in various fields:
- Dyeing Industry : Its stability and vibrant color make it a preferred choice in textile dyeing.
- Pharmaceuticals : Ongoing research aims to harness its neuroprotective properties for developing treatments for Alzheimer's disease.
- Food Industry : Investigations into its antioxidant properties suggest potential applications as a natural preservative.
属性
CAS 编号 |
78510-28-8 |
|---|---|
分子式 |
C21H15N2NaO6S |
分子量 |
446.4 g/mol |
IUPAC 名称 |
sodium;1-amino-4-(3-methoxyanilino)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C21H16N2O6S.Na/c1-29-12-6-4-5-11(9-12)23-15-10-16(30(26,27)28)19(22)18-17(15)20(24)13-7-2-3-8-14(13)21(18)25;/h2-10,23H,22H2,1H3,(H,26,27,28);/q;+1/p-1 |
InChI 键 |
JPTNNWGUNYMLDB-UHFFFAOYSA-M |
规范 SMILES |
COC1=CC=CC(=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















